2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
Overview
Description
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound belonging to the β-carboline family. This compound is known for its tricyclic structure, which includes a pyridine ring fused to an indole ring. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research .
Biochemical Analysis
Molecular Mechanism
It’s crucial to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is no available data on how the effects of 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one vary with different dosages in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one typically involves the construction of either the pyridine ring from 2-amino-3-substituted indole derivatives or the synthesis of the pyrrole ring via cross-coupling between an appropriately substituted pyridine and aniline derivatives . Another approach involves the condensation of 3-substituted indole-2(3H)-one derivatives and enamines followed by thermal cyclization with ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents into the molecule.
Scientific Research Applications
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one include other β-carbolines such as:
Tetrahydroharman: Known for its blood pressure-lowering effects.
9H-beta-carbolin-1-ol: Another β-carboline with similar structural features.
Uniqueness
What sets this compound apart is its specific tricyclic structure and the unique biological activities it exhibits.
Properties
IUPAC Name |
2,9-dihydropyrido[3,4-b]indol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJQMRQYHMXDTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446780 | |
Record name | 2,9-Dihydro-1H-beta-carbolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19839-52-2 | |
Record name | 2,9-Dihydro-1H-beta-carbolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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